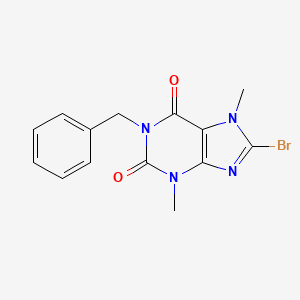

1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione

Description

1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione is a substituted purine derivative characterized by a benzyl group at the N1 position, a bromine atom at C8, and methyl groups at N3 and N6. The purine core (2,6-dione) is a hallmark of xanthine analogs, which are widely studied for their pharmacological properties, including adenosine receptor modulation and anti-inflammatory activity .

Properties

IUPAC Name |

1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN4O2/c1-17-10-11(16-13(17)15)18(2)14(21)19(12(10)20)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIOYEORQHPSOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331830 | |

| Record name | 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

331675-25-3 | |

| Record name | 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Methylation: The methyl groups are introduced at the third and seventh positions through methylation reactions using methyl iodide or dimethyl sulfate.

Benzylation: The benzyl group is introduced at the first position through benzylation reactions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting purine receptors.

Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as purine receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and activity are essential to understand its effects fully.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The placement of the benzyl group (N1 vs. N7) significantly impacts steric and electronic profiles. For example, N7-benzylation () may hinder interactions at the adenosine receptor’s binding pocket compared to N1-substitution .

- Bromine at C8 : This substituent is critical for electrophilic reactivity, enabling further functionalization (e.g., cross-coupling reactions). Compounds with C8-Br (e.g., ) share this trait, but their biological activities diverge based on other substituents .

NMR Spectral Analysis

- N1-Benzyl vs. N7-Benzyl : In ’s N7-benzyl analog, the benzyl protons resonate at δ 5.51 ppm, whereas N1-substitution would shift these signals due to altered electronic environments .

- C8-Bromine Effects: The C8 carbon in brominated purines (e.g., : δ 128.3 ppm in ¹³C-NMR) is deshielded compared to non-brominated analogs like theobromine .

Biological Activity

1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione (CAS No. 331675-25-3) is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of purine derivatives known for their diverse pharmacological properties, including enzyme inhibition and receptor modulation.

Chemical Structure

The chemical structure of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione features a purine core substituted at the 1 and 8 positions with a benzyl and bromo group, respectively. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione exhibits various biological activities:

- Enzyme Inhibition : It has been studied for its inhibitory effects on phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. PDE inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), influencing numerous physiological processes.

- Antifibrotic Effects : The compound has shown promise in reducing fibroblast proliferation in vitro, suggesting potential applications in treating fibrotic diseases. For instance, studies have demonstrated that it inhibits serum-induced proliferation of lung fibroblasts (MRC-5 cells) at concentrations ranging from 1 to 50 µM .

The mechanism by which 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione exerts its biological effects involves interaction with specific molecular targets:

- Phosphodiesterase Inhibition : The compound acts as a non-selective inhibitor of multiple PDE isoforms (including PDE1B, PDE4B), leading to increased intracellular cAMP levels. This modulation can affect various downstream signaling pathways involved in inflammation and fibrosis .

- Receptor Binding : It is also investigated for its ability to bind to purinergic receptors, which are implicated in numerous physiological responses including neurotransmission and immune responses.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione:

Comparative Analysis

Compared to other purine derivatives, 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione exhibits distinct biological activities owing to its unique structural features:

| Compound Name | Key Activity | Mechanism |

|---|---|---|

| Compound A | Antifibrotic | PDE inhibition |

| Compound B | Anticancer | Receptor modulation |

| 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | Fibroblast proliferation inhibition | PDE inhibition & receptor binding |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione?

- Answer : The compound is synthesized via alkylation and bromination steps. describes a high-yield (96%) method using benzyl bromide and bromine sources under controlled conditions (e.g., DMF solvent, K₂CO₃ base). Key factors include stoichiometric ratios of reagents, reaction temperature (75–100°C), and exclusion of moisture to minimize side reactions . Recrystallization from ethyl acetate is recommended for purification, as demonstrated in related purine-dione syntheses .

Q. How can researchers confirm the structural identity of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione using spectroscopic techniques?

- Answer : ¹H and ¹³C NMR are critical for structural validation. In , diagnostic peaks include:

- ¹H NMR: N1-CH₃ (3.21 ppm), N3-CH₃ (3.39 ppm), N7-CH₂ (5.51 ppm), and aromatic protons (7.23–7.36 ppm).

- ¹³C NMR: C8 (128.3 ppm) and carbonyl carbons (C2: 150.8 ppm; C6: 153.9 ppm).

Mass spectrometry (MS) should confirm the molecular ion at m/z 347.2 (C₁₄H₁₃BrN₄O₂) .

Q. What purification methods are effective for isolating 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione post-synthesis?

- Answer : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate or ethanol) are standard. achieved high purity (>95%) via recrystallization, while highlights solvent selection based on compound solubility and polarity .

Advanced Research Questions

Q. How does the bromine substituent at C8 influence the compound’s reactivity in further functionalization?

- Answer : The bromine atom at C8 acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or alkoxides) for derivatization. demonstrates successful displacement using propargyl bromide under basic conditions (K₂CO₃/DMF), yielding analogs with modified biological activity . Computational studies (e.g., DFT) can predict reaction pathways and regioselectivity.

Q. What strategies address solubility challenges in biological assays for hydrophobic purine-dione derivatives?

- Answer : Co-solvents (DMSO, cyclodextrins) or structural modifications (e.g., adding hydrophilic groups like hydroxyethyl) improve solubility. reports enhanced bioavailability in similar theophylline derivatives via N-alkylation with polar substituents .

Q. How can contradictory data on synthetic yields (e.g., 96% vs. lower yields in other studies) be resolved?

- Answer : Systematic reproducibility studies should control variables like reagent purity, reaction time, and work-up protocols. ’s high yield emphasizes precise stoichiometry and anhydrous conditions, while deviations (e.g., moisture ingress) may explain lower yields in other reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.